Benzamidine

Description

RN given refers to parent cpd

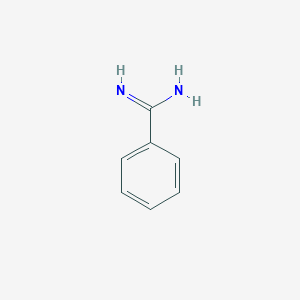

Structure

3D Structure

Properties

IUPAC Name |

benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXJHWLDUBFPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1670-14-0 (hydrochloride) | |

| Record name | Benzamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045012 | |

| Record name | Benzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>18 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47193746 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

618-39-3, 1670-14-0 | |

| Record name | Benzamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenecarboximidamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenylamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUE3ZY3J1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Benzamidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamidine is a well-characterized, reversible, and competitive inhibitor of serine proteases. Its mechanism of action is centered on its ability to mimic the side chain of arginine, a natural substrate for many of these enzymes. By binding to the active site, specifically the S1 specificity pocket, this compound effectively blocks substrate access and subsequent catalysis. This guide provides a detailed exploration of the molecular interactions, quantitative inhibitory data, and experimental protocols relevant to the study of this compound's mechanism of action.

Core Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor, meaning it reversibly binds to the active site of an enzyme, thereby preventing the substrate from binding.[1][2] This interaction is in equilibrium, and the inhibitory effect can be overcome by increasing the substrate concentration. The defining characteristic of competitive inhibition is that the inhibitor and substrate cannot bind to the enzyme simultaneously.

The primary targets of this compound are trypsin and trypsin-like serine proteases.[1][2] These enzymes cleave peptide bonds on the carboxyl side of positively charged amino acid residues, primarily arginine and lysine. The specificity of these proteases is determined by the S1 subsite, a deep pocket in the active site that accommodates the substrate's side chain.

Molecular Interactions at the Active Site

The inhibitory potency of this compound stems from its structural similarity to the guanidinium group of arginine. The key molecular interactions within the active site of a trypsin-like serine protease are as follows:

-

Electrostatic Interaction: The positively charged amidinium group of this compound forms a strong salt bridge with the negatively charged carboxylate group of a conserved aspartate residue at the bottom of the S1 pocket (Asp189 in trypsin).[3] This is the primary determinant of this compound's binding affinity.

-

Hydrophobic Interactions: The benzene ring of this compound engages in hydrophobic interactions with the side chains of amino acid residues lining the S1 pocket.[3] These interactions contribute to the stability of the enzyme-inhibitor complex.

-

Hydrogen Bonding: Additional hydrogen bonds can form between the amidinium group of this compound and the backbone carbonyl groups of residues within the active site, further stabilizing the interaction.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound is quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor. The table below summarizes the reported Kᵢ values for this compound against various human serine proteases.

| Enzyme | Kᵢ (µM) | Reference(s) |

| Trypsin | 19, 21, 35 | [4][5][6] |

| Thrombin | 220, 320 | [5][6] |

| Plasmin | 350 | [6] |

| Tryptase | 20 | [5] |

| uPA (urokinase-type Plasminogen Activator) | 97 | [5] |

| Factor Xa | 110 | [5] |

| tPA (tissue-type Plasminogen Activator) | 750 | [5] |

| Acrosin | 4 | [4] |

Experimental Protocols

Determination of the Inhibition Constant (Kᵢ) for this compound against Trypsin

This protocol outlines a standard in vitro enzyme inhibition assay using a chromogenic substrate to determine the Kᵢ of this compound for trypsin.

Materials:

-

Bovine Trypsin

-

This compound hydrochloride

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or another suitable chromogenic substrate

-

Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2)

-

Dimethyl sulfoxide (DMSO) for inhibitor stock solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl).

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of the chromogenic substrate (e.g., BAPNA) in DMSO.

-

Prepare the assay buffer (Tris-HCl).

-

-

Assay Setup:

-

In a 96-well microplate, set up a series of reactions with varying concentrations of this compound. Include a control with no inhibitor.

-

To each well, add the assay buffer and the desired concentration of this compound (or DMSO for the control).

-

Add the trypsin solution to each well to a final concentration that gives a linear rate of substrate hydrolysis over the measurement period.

-

Pre-incubate the enzyme and inhibitor for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the chromogenic substrate to each well. The final substrate concentration should ideally be close to its Kₘ value for the enzyme.

-

Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader. The p-nitroaniline released upon substrate cleavage absorbs at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Determine the type of inhibition by constructing a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) at different fixed inhibitor concentrations. For competitive inhibition, the lines will intersect on the y-axis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where IC₅₀ is the concentration of inhibitor that produces 50% inhibition, [S] is the substrate concentration, and Kₘ is the Michaelis-Menten constant of the substrate. Alternatively, Kᵢ can be determined directly from the slope of the Lineweaver-Burk plot.

-

Visualizations

Signaling Pathway of Competitive Inhibition

Caption: Competitive inhibition of a serine protease by this compound.

Experimental Workflow for Kᵢ Determination

Caption: Workflow for determining the Kᵢ of this compound.

Molecular Interaction of this compound in the S1 Pocket

Caption: Key interactions of this compound within the S1 subsite.

References

An In-depth Technical Guide to Benzamidine: Structure, Function, and Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamidine is an organic compound that serves as a fundamental tool in biochemistry and drug discovery.[1][2] As a reversible and competitive inhibitor of serine proteases, it plays a critical role in preventing protein degradation during extraction and purification processes.[1][3][4] Its structural similarity to the amino acids arginine and lysine allows it to effectively bind to the active sites of enzymes like trypsin, thrombin, and plasmin, making it an invaluable reagent in various experimental contexts.[5][6] This guide provides a comprehensive overview of this compound's structure, its mechanism of action, and its diverse applications in biochemical research.

Chemical and Physical Properties

This compound, with the chemical formula C₆H₅C(NH)NH₂, is the simplest aryl amidine.[1] It is a white solid that is typically handled as its hydrochloride salt, which is soluble in water and alcohol.[1] The key structural feature of this compound is its amidino group attached to a benzene ring, which is crucial for its biological activity.[2]

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂ (this compound) C₇H₉ClN₂ (this compound HCl) | [1][7] |

| Molar Mass | 120.15 g/mol (this compound) 156.61 g/mol (this compound HCl) | [1][8] |

| Appearance | White solid | [1] |

| Solubility | Soluble in water and alcohol |

Mechanism of Action: Serine Protease Inhibition

This compound functions as a competitive inhibitor, primarily targeting serine proteases.[1][5] The catalytic mechanism of serine proteases involves a catalytic triad (typically serine, histidine, and aspartate) in the active site. These proteases often exhibit specificity for cleaving peptide bonds following positively charged amino acid residues like arginine and lysine.

The inhibitory action of this compound stems from its structural mimicry of these natural substrates.[5] The positively charged amidinium group of this compound interacts with the negatively charged aspartate residue located at the bottom of the S1 specificity pocket of trypsin-like serine proteases.[6][9] This binding is further stabilized by hydrogen bonds and hydrophobic interactions within the active site, effectively blocking the entry of the actual substrate and thus inhibiting the enzyme's proteolytic activity.[5][6]

Quantitative Data: Inhibition Constants (Kᵢ)

The potency of this compound as an inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. Lower Kᵢ values indicate stronger inhibition.

| Enzyme | Kᵢ (µM) | Reference(s) |

| Trypsin | 19, 21, 35 | [8][10][11] |

| Plasmin | 350 | [8][] |

| Thrombin | 220, 320 | [8][11][] |

| Tryptase | 20 | [11] |

| uPA (Urokinase-type Plasminogen Activator) | 97 | [7][11] |

| Factor Xa | 110 | [7][11] |

| tPA (Tissue Plasminogen Activator) | 750 | [11] |

| Acrosin | 4 | [10] |

Key Applications in Biochemistry

Protein Purification and Extraction

A primary application of this compound is its use as a protease inhibitor in lysis buffers during protein extraction.[4][13] Endogenous proteases released upon cell lysis can rapidly degrade the protein of interest, reducing yield and purity.[13] The inclusion of this compound, often as part of a broader protease inhibitor cocktail, effectively safeguards the target protein from proteolysis.[14] A typical working concentration for general protease inhibition is approximately 1 mM.

Affinity Chromatography

This compound can be covalently linked to a solid support, such as agarose beads (e.g., this compound Sepharose), to create an affinity chromatography resin.[15][16] This technique is highly effective for the purification of trypsin-like serine proteases.[17][18] The principle involves the specific binding of these proteases to the immobilized this compound ligand. After washing away unbound proteins, the purified proteases can be eluted by changing the pH or by competitive elution with a solution of free this compound.[16]

Enzyme Kinetic Studies

Due to its well-characterized, reversible inhibitory mechanism, this compound is frequently used as a reference or control inhibitor in enzyme kinetics assays.[3][19] These studies are crucial for understanding enzyme function and for the screening and development of new therapeutic agents that target proteases.[3]

Protein Crystallography

In structural biology, this compound is often used as a ligand to obtain stable protein-inhibitor complexes for X-ray crystallography.[1] By binding to the active site, it can help to stabilize the protein structure and prevent autolysis, facilitating the growth of high-quality crystals necessary for determining the three-dimensional structure of the enzyme.[20]

Experimental Protocols

Preparation and Storage of this compound Stock Solution

Materials:

-

This compound hydrochloride[7]

-

Sterile, degassed water or desired buffer[21]

-

Sterile microcentrifuge tubes

-

0.22 µm syringe filter

Procedure:

-

To prepare a 1 M stock solution, dissolve 156.61 mg of this compound hydrochloride in 1 mL of sterile, degassed water.

-

For a 100 mM stock solution, dissolve 15.66 mg of this compound hydrochloride in 1 mL of sterile, degassed water.[5]

-

Ensure complete dissolution. Gentle warming may be required.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5]

-

Storage: this compound solutions are susceptible to oxidation and are less stable at pH values above 7.[21] It is recommended to prepare solutions fresh. For short-term storage, aliquots can be frozen at -20°C. If storing frozen, flushing the vial with an inert gas like nitrogen or argon can improve stability.

General Protocol for Trypsin Inhibition Assay

Materials:

-

Trypsin solution (e.g., 20 nM in Tris-HCl buffer)[22]

-

This compound stock solution (e.g., 10 mM)

-

Substrate solution (e.g., Nα-p-Tosyl-L-arginine methyl ester, TAME, at 1 mM)[22]

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)[22]

-

UV-Vis spectrophotometer and cuvettes

Procedure:

-

Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final inhibitor concentrations in the assay.

-

In a cuvette, add the assay buffer and the trypsin solution.

-

Add the desired volume of the diluted this compound solution (or buffer for the uninhibited control) and incubate for a short period (e.g., 1-5 minutes) at a constant temperature (e.g., 25°C) to allow for enzyme-inhibitor binding.[22]

-

Initiate the reaction by adding the TAME substrate solution to the cuvette and mix quickly.

-

Immediately start monitoring the change in absorbance at 247 nm over time (e.g., for 1-5 minutes).[22] The rate of increase in absorbance corresponds to the rate of substrate hydrolysis.

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Determine the Kᵢ value by analyzing the data using appropriate enzyme kinetic models, such as a Dixon plot.[23]

Conclusion

This compound remains an indispensable reagent in the biochemical sciences. Its well-understood structure and function as a competitive serine protease inhibitor make it a versatile tool for a wide range of applications, from routine protein protection to sophisticated biophysical studies and drug discovery efforts.[3][13] This guide has provided a detailed overview of its core properties, mechanisms, and practical applications, offering a valuable resource for researchers and professionals in the field.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. goldbio.com [goldbio.com]

- 5. This compound HCl hydrate | 1670-14-0 | Benchchem [benchchem.com]

- 6. MEROPS - the Peptidase Database [ebi.ac.uk]

- 7. This compound hydrochloride | 1670-14-0 [chemicalbook.com]

- 8. selleckchem.com [selleckchem.com]

- 9. scielo.br [scielo.br]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 13. rockchemicalsinc.com [rockchemicalsinc.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound series AC Resins-Affinity Chromatography Resins-Tofflon Life Science [tofflon-lifescience.com]

- 16. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 17. Characterization of p-aminothis compound-based sorbent and its use for high-performance affinity chromatography of trypsin-like proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 19. benchchem.com [benchchem.com]

- 20. Purification, crystallization and preliminary X-ray analysis of human mannose-binding lectin-associated serine protease-1 (MASP-1) catalytic region - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.cn [sigmaaldrich.cn]

- 22. Molecular glues for manipulating enzymes: trypsin inhibition by this compound-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Multivalent this compound Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

Benzamidine in Enzyme Kinetics: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibitors is paramount. Benzamidine, a synthetic small molecule, has long been a staple in the enzymologist's toolkit. This technical guide provides an in-depth exploration of this compound's role in enzyme kinetics, complete with quantitative data, detailed experimental protocols, and visualizations to illuminate its mechanism of action and applications.

Core Concepts: this compound as a Competitive Inhibitor

This compound functions as a reversible, competitive inhibitor of serine proteases.[1][2] Its chemical structure allows it to bind to the active site of these enzymes, specifically mimicking the side chain of arginine, a common substrate residue for trypsin-like serine proteases.[3] This binding is characterized by an electrostatic interaction between the positively charged amidinium group of this compound and the negatively charged aspartate residue at the bottom of the S1 specificity pocket of the enzyme.[3] By occupying the active site, this compound prevents the substrate from binding, thereby inhibiting the enzyme's catalytic activity. The inhibition is reversible, meaning that the enzyme's activity can be restored by increasing the substrate concentration, which will outcompete the inhibitor for binding to the active site.

Quantitative Data: Inhibition Constants (Ki) of this compound

The potency of an inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to decrease the maximal rate of the enzyme reaction by half. A lower Ki value indicates a more potent inhibitor. The Ki of this compound has been determined for a variety of serine proteases.

| Enzyme | Organism/Source | Ki (µM) |

| Trypsin | Bovine | 19[4], 35[5] |

| Plasmin | Human | 350[5] |

| Thrombin | Human | 220[5] |

| Acrosin | Boar Sperm | 4[4] |

| Human Tissue Kallikrein (hK1) | Human | 1,098 ± 91[6] |

Experimental Protocols

Determination of Ki for this compound using a Chromogenic Substrate

This protocol outlines a general method for determining the inhibition constant (Ki) of this compound for a serine protease, such as trypsin, using a chromogenic substrate. The principle involves measuring the rate of product formation, which is directly proportional to the enzyme's activity, in the presence of varying concentrations of the substrate and inhibitor.

Materials:

-

Purified serine protease (e.g., Trypsin)

-

This compound hydrochloride

-

Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the serine protease in the assay buffer. The final concentration should be determined empirically to ensure a linear rate of substrate hydrolysis over a 10-15 minute period.

-

Prepare a stock solution of this compound hydrochloride in the assay buffer.

-

Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired working concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, set up a series of reactions with varying concentrations of both the substrate and this compound. It is recommended to test at least five substrate concentrations and five inhibitor concentrations.

-

For each reaction, add the assay buffer, the enzyme solution, and the this compound solution to the wells.

-

Include control wells that contain all components except the inhibitor (to measure Vmax at each substrate concentration) and wells with no enzyme (to serve as a blank).

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a few minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The product of BApNA hydrolysis, p-nitroaniline, has a strong absorbance at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each reaction from the linear portion of the absorbance versus time plot.

-

Analyze the data using graphical methods such as the Dixon plot or the Lineweaver-Burk plot to determine the type of inhibition and the Ki value.

-

Affinity Purification of Serine Proteases using this compound Sepharose

This protocol describes the use of this compound-immobilized agarose beads (this compound Sepharose) for the affinity purification of serine proteases. The principle is based on the specific and reversible binding of the protease to the this compound ligand.

Materials:

-

This compound Sepharose resin

-

Chromatography column

-

Binding Buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0)

-

Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 3.0 or a competitive elution buffer containing a high concentration of free this compound)

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 9.0) if using a low pH elution buffer

-

Sample containing the target serine protease (e.g., cell lysate, culture supernatant)

Procedure:

-

Column Packing and Equilibration:

-

Pack the this compound Sepharose resin into a chromatography column according to the manufacturer's instructions.

-

Equilibrate the column with 5-10 column volumes of Binding Buffer.

-

-

Sample Application:

-

Apply the clarified sample containing the serine protease to the column. The flow rate should be slow enough to allow for efficient binding.

-

-

Washing:

-

Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.

-

-

Elution:

-

Low pH Elution: Elute the bound protease with Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 3.0). Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH and prevent denaturation of the enzyme.

-

Competitive Elution: Alternatively, elute the protease with a Binding Buffer containing a high concentration of free this compound (e.g., 10-20 mM). This method is gentler as it avoids a pH shift.

-

-

Analysis of Fractions:

-

Analyze the collected fractions for protein content (e.g., by measuring absorbance at 280 nm) and for enzyme activity using a suitable assay.

-

Pool the fractions containing the purified protease.

-

Visualizing the Molecular Interactions and Processes

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate key relationships and workflows.

Caption: Competitive inhibition of a serine protease by this compound.

Caption: Workflow for determining the inhibition constant (Ki).

Caption: Simplified Thrombin-PAR1 signaling cascade.

Conclusion

This compound remains a valuable and widely used tool in the study of serine proteases. Its well-characterized mechanism as a competitive inhibitor, coupled with its broad specificity for this class of enzymes, makes it an excellent choice for a variety of applications, from routine protease inhibition in protein purification to detailed kinetic studies in drug discovery. This guide provides a foundational understanding and practical protocols to effectively utilize this compound in a research setting. For more specific applications, further optimization of the provided protocols may be necessary.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel plasma kallikrein inhibitors of the this compound type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protease-activated receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Linear competitive inhibition of human tissue kallikrein by 4-aminothis compound and this compound and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzamidine: A Technical Guide to its Application as a Reversible Competitive Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of benzamidine as a reversible competitive inhibitor. This compound is a widely utilized tool in biochemical and pharmaceutical research for its ability to selectively and reversibly inhibit serine proteases, a critical class of enzymes involved in numerous physiological and pathological processes. This guide provides a comprehensive overview of its mechanism of action, quantitative inhibition data, detailed experimental protocols, and its role in relevant signaling pathways.

Core Concepts: Mechanism of Action

This compound functions as a reversible competitive inhibitor, a class of inhibitors that bind to the active site of an enzyme, thereby preventing the substrate from binding.[1][2] This interaction is transient, and the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity.[1] The inhibitory effect of this compound is dependent on the relative concentrations of the inhibitor and the substrate; increasing the substrate concentration can overcome the inhibition.[2]

The efficacy of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and, consequently, a more potent inhibitory effect.[3]

Quantitative Inhibition Data

The inhibitory potency of this compound has been extensively characterized against a variety of serine proteases. The following table summarizes the inhibition constants (Ki) of this compound for several key enzymes.

| Enzyme | Organism/Tissue | Ki (μM) | References |

| Trypsin | Bovine Pancreas | 19 | [4] |

| Trypsin | - | 35 | [3][5][6][7] |

| Thrombin | - | 220 | [3][5][6][7] |

| Plasmin | - | 350 | [3][5][6][7] |

| Acrosin | Boar Sperm | 4 | [4] |

| Trypsin-like Protease | Anticarsia gemmatalis | 11.2 | [8] |

Experimental Protocols

Determining the Inhibition Constant (Ki) of this compound for Trypsin

This protocol outlines a standard spectrophotometric assay to determine the Ki of this compound for trypsin using a synthetic substrate.

Materials:

-

Trypsin solution (e.g., from bovine pancreas) of known concentration.

-

This compound hydrochloride solution of various concentrations.

-

Substrate solution: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or N-p-tosyl-L-arginine methyl ester hydrochloride (TAME).[9][10]

-

Assay buffer: e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0.[9]

-

Spectrophotometer capable of measuring absorbance at 253 nm (for BAEE) or 247 nm (for TAME).[9][10]

Procedure:

-

Prepare Reagents: Prepare stock solutions of trypsin, this compound, and the substrate in the assay buffer. A series of this compound dilutions should be prepared to test a range of inhibitor concentrations.

-

Assay Setup: In a series of cuvettes, pipette the assay buffer, a constant amount of trypsin solution, and varying concentrations of the this compound solution. Include a control cuvette with no this compound.

-

Pre-incubation: Incubate the enzyme-inhibitor mixtures for a short period (e.g., 5 minutes) at a constant temperature (e.g., 25°C) to allow the binding equilibrium to be reached.[10]

-

Initiate Reaction: Add a fixed amount of the substrate solution to each cuvette to start the enzymatic reaction.

-

Monitor Reaction Rate: Immediately place the cuvette in the spectrophotometer and record the change in absorbance over time at the appropriate wavelength. The rate of the reaction is proportional to the initial linear rate of absorbance change.[9][10]

-

Data Analysis:

-

Plot the initial reaction velocity (V) against the substrate concentration ([S]) for each this compound concentration.

-

To determine the Ki, various graphical methods can be used, such as a Dixon plot (1/V vs. [I]) or by fitting the data to the Michaelis-Menten equation for competitive inhibition using non-linear regression analysis.[11][12] The Cheng-Prusoff equation can also be used to calculate Ki from IC50 values if determined.[3]

-

Affinity Chromatography for Serine Protease Purification

This compound can be immobilized on a solid support (e.g., agarose beads) to create an affinity chromatography matrix for the purification of trypsin-like serine proteases.[13]

Materials:

-

This compound-agarose column (e.g., HiTrap this compound FF).[14][15]

-

Binding buffer: e.g., 0.05 M Tris-HCl, 0.5 M NaCl, pH 7.4.[14]

-

Elution buffer:

-

Low pH elution: e.g., 0.05 M glycine-HCl, pH 3.0.

-

Competitive elution: e.g., Binding buffer containing a high concentration of free this compound or a similar competing ligand.[14]

-

-

Neutralization buffer (if using low pH elution): e.g., 1 M Tris-HCl, pH 8.0.

Procedure:

-

Column Equilibration: Equilibrate the this compound-agarose column with 5-10 column volumes of binding buffer.[14]

-

Sample Application: Load the protein sample containing the target serine protease onto the column.

-

Washing: Wash the column with 5-10 column volumes of binding buffer to remove unbound proteins.[14]

-

Elution:

-

Low pH Elution: Elute the bound protease using the low pH elution buffer. Collect fractions and immediately neutralize them with the neutralization buffer to prevent denaturation.

-

Competitive Elution: Elute the bound protease by applying the competitive elution buffer.

-

-

Analysis: Analyze the collected fractions for the presence and purity of the target protease using methods such as SDS-PAGE and activity assays.

Signaling Pathways and Logical Relationships

This compound's inhibitory action on serine proteases has significant implications for various signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these relationships.

Mechanism of Reversible Competitive Inhibition

Caption: Reversible competitive inhibition of an enzyme by this compound.

Simplified Trypsin Signaling Pathway via PAR2

Trypsin, a key target of this compound, is known to activate Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor, initiating downstream signaling cascades involved in inflammation and cellular proliferation.[4][16]

Caption: Simplified trypsin signaling pathway through PAR2 activation.

Thrombin's Role in the Coagulation Cascade and PAR Activation

Thrombin is a crucial serine protease in the blood coagulation cascade and also signals through Protease-Activated Receptors (PARs).[17][18]

Caption: Thrombin's dual role in coagulation and cell signaling.

Plasmin-Mediated Fibrinolysis

Plasmin, another serine protease inhibited by this compound, is the primary enzyme responsible for the breakdown of fibrin clots in a process called fibrinolysis.[19][20]

Caption: The central role of plasmin in the fibrinolytic pathway.

Structure-Activity Relationship (SAR)

The inhibitory activity of this compound derivatives against serine proteases is influenced by the nature and position of substituents on the this compound scaffold. Studies have shown that factors such as hydrophobicity, electronic properties, and the size of the substituent can significantly impact the binding affinity and selectivity of these inhibitors. For instance, the interaction of substituted benzamidines with thrombin is primarily affected by the hydrophobicity of the substituent, while for plasmin and C1s, both electron-donating properties and hydrophobicity play a crucial role.[21] A deeper understanding of these structure-activity relationships is vital for the rational design of more potent and selective serine protease inhibitors for therapeutic applications.

Applications in Research and Drug Development

This compound's utility extends across various domains of biomedical research and pharmaceutical development:

-

Protease Inhibition in Protein Purification: It is a common component of protease inhibitor cocktails used during cell lysis and protein extraction to prevent the degradation of target proteins by endogenous proteases.[22][23]

-

Affinity Chromatography: As detailed in the experimental protocols, immobilized this compound is a valuable tool for the purification of serine proteases.[14][15]

-

Enzyme Kinetics Studies: this compound serves as a model competitive inhibitor for studying the kinetics and mechanism of serine proteases.

-

Drug Discovery Scaffold: The this compound moiety is a key pharmacophore in the design of synthetic protease inhibitors. Its ability to mimic the side chains of arginine and lysine allows it to effectively target the S1 specificity pocket of trypsin-like serine proteases. This has led to the development of various anticoagulant and other therapeutic agents.

Conclusion

This compound remains an indispensable tool for researchers and scientists working with serine proteases. Its well-characterized mechanism as a reversible competitive inhibitor, coupled with its broad applicability in both fundamental research and drug discovery, underscores its importance in the field. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this compound in a laboratory setting. A thorough understanding of its properties and applications will continue to facilitate advancements in our understanding of serine protease function and the development of novel therapeutics.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 4. Frontiers | Some aspects of trypsin's involvement in the regulation of physiological functions [frontiersin.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Fibrinolytic Pathways | HE [hematology.mlsascp.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Principles of Reversible Enzyme Inhibition | Algor Cards [cards.algoreducation.com]

- 9. Molecular glues for manipulating enzymes: trypsin inhibition by this compound-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzymatic Assay of Trypsin Inhibitor [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.cn]

- 14. gels.yilimart.com [gels.yilimart.com]

- 15. HiTrap® this compound FF for Thrombin & Factor Xa Removal [sigmaaldrich.com]

- 16. Trypsin activates pancreatic duct epithelial cell ion channels through proteinase-activated receptor-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thrombin - Wikipedia [en.wikipedia.org]

- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 19. eclinpath.com [eclinpath.com]

- 20. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]

- 21. Signaling pathways induced by serine proteases to increase intestinal epithelial barrier function | PLOS One [journals.plos.org]

- 22. researchgate.net [researchgate.net]

- 23. neb.com [neb.com]

Benzamidine Hydrochloride Hydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamidine hydrochloride hydrate is a synthetic, reversible competitive inhibitor of serine proteases. Its ability to mimic the side chains of arginine and lysine allows it to bind to the active site of these enzymes, preventing the cleavage of their natural substrates. This property has made it an indispensable tool in biochemical research and pharmaceutical development, primarily used to prevent proteolysis during protein purification and analysis. This technical guide provides an in-depth overview of the fundamental properties, experimental protocols, and key applications of this compound hydrochloride hydrate.

Core Properties of this compound Hydrochloride Hydrate

This compound hydrochloride hydrate is a white to off-white, crystalline powder.[1] It is hygroscopic and should be stored in a cool, dry place.[1][2] The compound is known to be sensitive to oxidation, and for applications requiring high purity, it is recommended to prepare solutions fresh in degassed water.[3][4]

Physicochemical and Structural Data

The fundamental physicochemical and structural properties of this compound hydrochloride hydrate are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₇H₈N₂ · HCl · xH₂O (commonly monohydrate, C₇H₁₁ClN₂O)[5][6][7] |

| Molecular Weight | 174.63 g/mol (for monohydrate)[5][8]; 156.61 g/mol (anhydrous basis)[8][9][10] |

| CAS Number | 206752-36-5[6][7][9][11] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 86-88 °C (lit.)[6][8][11][12] |

| Solubility | Soluble in water (50 mg/mL, solution may be clear to slightly hazy) and alcohol.[3][6][12][13] Soluble in ethanol (~10 mg/mL), DMSO (~25 mg/mL), and DMF (~25 mg/mL).[5] Solubility in PBS (pH 7.2) is approximately 3 mg/mL.[5] |

| pH of Solution | ~5 (50 g/L in H₂O at 20 °C)[1][6] |

| pKa | The pKa of the benzamidinium ion is approximately 11.6. |

| Hygroscopicity | Hygroscopic[1][2][6] |

| Stability | Sensitive to oxidation.[3][4] Aqueous solutions are not recommended for storage for more than one day.[5] Frozen aliquots under inert gas may be stable for a short period.[3] |

Biological Activity and Applications

The primary biological activity of this compound hydrochloride hydrate is the competitive inhibition of serine proteases. It is widely used as a protease inhibitor in various biochemical applications to protect proteins from degradation.

Key Applications:

-

Protein Purification: It is a common component of protease inhibitor cocktails used during cell lysis and protein extraction to prevent the degradation of the target protein by endogenous proteases.[14]

-

Enzyme Assays: Used to inhibit the activity of specific serine proteases to study their function and kinetics.

-

Western Blotting and Immunoprecipitation: Included in buffers to protect proteins from degradation during these analytical procedures.[1][9]

-

Affinity Chromatography: this compound can be immobilized on a solid support (e.g., this compound Sepharose) to selectively bind and purify or remove serine proteases like thrombin and trypsin from a sample.[14]

-

Drug Development: Serves as a scaffold or starting point for the design of more specific and potent protease inhibitors for therapeutic applications.[12]

Mechanism of Action: Competitive Inhibition of Serine Proteases

This compound acts as a competitive inhibitor by binding to the active site of serine proteases. The positively charged amidinium group of this compound mimics the side chains of the natural substrates, arginine and lysine, allowing it to fit into the S1 specificity pocket of the enzyme. This binding is reversible and prevents the substrate from accessing the active site, thereby inhibiting catalysis.

Experimental Protocols

The following sections provide detailed methodologies for the determination of key properties of this compound hydrochloride hydrate. These are generalized protocols that can be adapted for this specific compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of this compound hydrochloride hydrate in an aqueous buffer.

Materials:

-

This compound hydrochloride hydrate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Shaking incubator or orbital shaker

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound hydrochloride hydrate to a known volume of PBS (pH 7.4) in a sealed flask. The exact amount should be sufficient to ensure undissolved solid remains after equilibration.

-

Equilibration: Place the flask in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid. Alternatively, centrifuge the suspension at high speed and collect the supernatant.

-

Quantification:

-

Prepare a series of standard solutions of this compound hydrochloride hydrate of known concentrations in PBS.

-

Measure the absorbance of the standard solutions and the filtered supernatant at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of this compound hydrochloride hydrate in the saturated supernatant by interpolating its absorbance on the calibration curve. This concentration represents the aqueous solubility.

-

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration.

Materials:

-

This compound hydrochloride hydrate

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for ionic strength adjustment

-

pH meter with a glass electrode, calibrated with standard buffers

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound hydrochloride hydrate and dissolve it in a known volume of deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution.

-

Titration:

-

Slowly add the standardized NaOH solution in small, known increments from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has passed the equivalence point, indicated by a sharp change in pH.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to obtain a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point (the point where half of the this compound has been neutralized).

-

Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point. The pKa is the pH at half the volume of the equivalence point.

-

Stability Assessment of Aqueous Solutions

This protocol outlines a basic approach to assess the stability of an aqueous solution of this compound hydrochloride hydrate under specific storage conditions.

Materials:

-

This compound hydrochloride hydrate

-

Deionized water or appropriate buffer

-

HPLC system with a suitable column (e.g., C18) and UV detector

-

Temperature-controlled storage chambers (e.g., refrigerator at 2-8°C and incubator at 25°C)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound hydrochloride hydrate of a known concentration in the desired aqueous solvent.

-

Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the solution by HPLC to determine the initial concentration and purity. This serves as the baseline.

-

Storage: Aliquot the remaining solution into several sealed vials and store them under the desired conditions (e.g., 2-8°C and 25°C).

-

Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, and 14 days), remove a vial from each storage condition.

-

HPLC Analysis: Analyze the samples by HPLC to determine the concentration of this compound hydrochloride hydrate. Monitor for the appearance of any degradation products.

-

Data Evaluation: Compare the concentration and purity of the stored samples to the initial (time zero) values. A significant decrease in concentration or the appearance of degradation peaks indicates instability under those storage conditions.

Visualization of Experimental Workflow

Workflow for Protein Purification with this compound Hydrochloride Hydrate

The following diagram illustrates a typical workflow for protein purification from a cell lysate, incorporating this compound hydrochloride hydrate as a protease inhibitor.

Conclusion

This compound hydrochloride hydrate remains a crucial reagent in the fields of biochemistry, molecular biology, and pharmaceutical sciences. Its well-characterized properties as a reversible serine protease inhibitor make it an effective tool for preserving the integrity of proteins during experimental procedures. This guide has provided a comprehensive overview of its fundamental properties, detailed experimental protocols for its characterization, and a visualization of its application in a common laboratory workflow. A thorough understanding of these aspects is essential for its effective use in research and development.

References

- 1. improvedpharma.com [improvedpharma.com]

- 2. spectrabase.com [spectrabase.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. who.int [who.int]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Determination of Water Content using the Karl Fischer Coulometric Method - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Potentiometric titration [protocols.io]

- 9. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. www3.paho.org [www3.paho.org]

- 13. edaegypt.gov.eg [edaegypt.gov.eg]

- 14. database.ich.org [database.ich.org]

Benzamidine's Inhibitory Mechanism Against Trypsin-Like Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the inhibitory activity of benzamidine against trypsin-like serine proteases. This compound, a synthetic competitive inhibitor, serves as a crucial tool in protease research and as a foundational scaffold in drug discovery. This document details its mechanism of action, binding kinetics, and specificity across a range of trypsin-like enzymes. Furthermore, it offers comprehensive experimental protocols for key assays and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this compound's role in serine protease inhibition.

Introduction

Trypsin-like serine proteases are a ubiquitous class of enzymes characterized by a catalytic triad (serine, histidine, and aspartate) in their active site. They play critical roles in a myriad of physiological processes, including digestion, blood coagulation, fibrinolysis, and immune responses. Consequently, their dysregulation is implicated in numerous pathologies, making them significant targets for therapeutic intervention.

This compound is a small, aromatic compound featuring a positively charged amidinium group. This structural feature allows it to act as a potent and reversible competitive inhibitor of trypsin-like enzymes, which typically cleave peptide bonds following basic amino acid residues such as arginine and lysine. The positively charged amidinium group of this compound mimics the side chains of these natural substrates, enabling it to bind with high affinity to the S1 specificity pocket of the enzyme's active site. This guide will delve into the specifics of this interaction and its implications for research and drug development.

Mechanism of Inhibition

This compound functions as a competitive inhibitor, reversibly binding to the active site of trypsin-like enzymes. The core of its inhibitory activity lies in the electrostatic and hydrophobic interactions between the inhibitor and the enzyme's S1 specificity pocket.[1]

-

Electrostatic Interaction: The positively charged amidinium group of this compound forms a strong salt bridge with the negatively charged carboxylate group of an aspartate residue (Asp189 in trypsin) located at the bottom of the S1 pocket. This interaction is the primary determinant of this compound's affinity and specificity for trypsin-like proteases.

-

Hydrophobic Interactions: The benzene ring of this compound engages in hydrophobic interactions with the side chains of amino acid residues lining the S1 pocket, further stabilizing the enzyme-inhibitor complex.

This binding orientation physically occludes the active site, preventing the natural substrate from binding and subsequent catalysis. The inhibition is reversible, meaning the this compound can dissociate from the enzyme, restoring its activity.

Quantitative Inhibition Data

The inhibitory potency of this compound is quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to reduce the enzyme's activity by half. A lower Kᵢ value indicates a more potent inhibitor. The following table summarizes the reported Kᵢ values of this compound for various trypsin-like enzymes.

| Enzyme | Kᵢ (µM) | Notes |

| Trypsin (bovine) | 19 - 35 | This compound is a well-established and potent inhibitor of trypsin.[2][3] |

| Plasmin | 350 | Shows moderate inhibition against plasmin, an enzyme involved in fibrinolysis.[2] |

| Thrombin (human α-thrombin) | 220 | Exhibits moderate inhibitory activity against thrombin, a key enzyme in the coagulation cascade.[2] |

| Human Tissue Kallikrein (hK1) | 1,098 | Demonstrates weaker inhibition against hK1 compared to trypsin.[4] |

| Plasma Kallikrein | 0.1 - 1.0 | Potent inhibition has been observed for some this compound derivatives against plasma kallikrein.[5] |

| Factor Xa | - | This compound derivatives have been synthesized to target Factor Xa, but specific Kᵢ values for this compound itself are not readily available. |

| Factor IXa | - | This compound has been used to stabilize thrombin-activated Factor VIII in Factor IXa assays, but a direct Kᵢ value is not reported.[6] |

| Factor XIa | Weak inhibitor | This compound is considered a weak inhibitor and is primarily used to facilitate the crystallization of Factor XIa for structural studies.[1][7][8][9] |

| Factor XIIa | - | This compound has been noted to interact with Factor XIIa, but quantitative inhibition data is not specified.[5] |

| Activated Protein C (APC) | - | Kᵢ value for this compound against APC is not readily available in the reviewed literature. |

Experimental Protocols

Trypsin Inhibition Assay using Nα-Benzoyl-L-Arginine 4-Nitroanilide (BAPNA)

This spectrophotometric assay measures the rate of p-nitroaniline release from the chromogenic substrate BAPNA upon hydrolysis by trypsin. The presence of an inhibitor, such as this compound, will decrease the rate of this reaction.

Materials:

-

Bovine Trypsin

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

-

Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2)

-

Dimethyl sulfoxide (DMSO)

-

This compound hydrochloride

-

Spectrophotometer capable of reading at 410 nm

-

Cuvettes or 96-well microplate

Procedure:

-

Reagent Preparation:

-

Trypsin Stock Solution: Prepare a stock solution of bovine trypsin (e.g., 1 mg/mL) in 1 mM HCl. Store in aliquots at -20°C.

-

BAPNA Stock Solution: Dissolve BAPNA in DMSO to a concentration of 40 mM. Store protected from light at 4°C.

-

This compound Stock Solution: Prepare a stock solution of this compound hydrochloride in deionized water (e.g., 10 mM).

-

Assay Buffer: Prepare the Tris-HCl buffer at the desired pH and temperature.

-

-

Assay Setup:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microplate well or cuvette, combine the assay buffer, the trypsin solution (diluted to a working concentration, e.g., 10 µg/mL), and the this compound dilution (or buffer for the uninhibited control).

-

Pre-incubate the enzyme-inhibitor mixture for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

-

Initiation and Measurement:

-

Initiate the reaction by adding a pre-warmed BAPNA working solution (diluted from the stock into the assay buffer to the desired final concentration, e.g., 1 mM).

-

Immediately monitor the increase in absorbance at 410 nm over time (e.g., every 30 seconds for 5-10 minutes) using the spectrophotometer. The rate of change in absorbance is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) for each this compound concentration from the linear portion of the absorbance vs. time plot.

-

Plot the reaction velocity against the this compound concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

To determine the Kᵢ value for competitive inhibition, perform the assay at multiple substrate (BAPNA) concentrations and create a Lineweaver-Burk or Dixon plot.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It can be used to determine the association (kₐ) and dissociation (kₑ) rate constants, and subsequently the dissociation constant (Kₑ), for the binding of this compound to a trypsin-like enzyme.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (containing N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and ethanolamine-HCl)

-

Purified trypsin-like enzyme (ligand)

-

This compound hydrochloride (analyte)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., low pH glycine or high salt solution)

Procedure:

-

Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of NHS and EDC.

-

Inject the purified trypsin-like enzyme (at a suitable concentration in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to allow for covalent immobilization via amine coupling.

-

Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl.

-

A reference flow cell should be prepared in the same way but without the enzyme immobilization to account for non-specific binding and bulk refractive index changes.

-

-

Analyte Binding Analysis:

-

Prepare a series of dilutions of this compound in the running buffer, including a zero-concentration control (running buffer only).

-

Inject the this compound solutions sequentially over both the enzyme-immobilized and reference flow cells at a constant flow rate.

-

Monitor the binding response (in Resonance Units, RU) in real-time. The association phase occurs during the injection, and the dissociation phase begins when the injection is switched back to running buffer.

-

-

Surface Regeneration:

-

After each this compound injection, inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection. The regeneration conditions should be optimized to ensure complete removal of the analyte without denaturing the immobilized enzyme.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

-

The association (kₐ) and dissociation (kₑ) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

-

The equilibrium dissociation constant (Kₑ) is calculated as the ratio of the dissociation and association rate constants (Kₑ = kₑ/kₐ). The Kᵢ for a competitive inhibitor is equivalent to its Kₑ.

-

Signaling Pathways and Experimental Workflows

The Coagulation Cascade

This compound and its derivatives are known to inhibit key enzymes in the coagulation cascade, such as thrombin and Factor Xa. Understanding this pathway is crucial for the development of novel antithrombotic agents.

Caption: The coagulation cascade, illustrating the intrinsic, extrinsic, and common pathways leading to fibrin clot formation, and the subsequent fibrinolysis. This compound inhibits key enzymes like thrombin and plasmin.

Experimental Workflow for Determining Enzyme Inhibition Constants

The following diagram outlines a typical workflow for characterizing an enzyme inhibitor like this compound.

Caption: A generalized workflow for the determination of enzyme inhibition constants, from initial preparation to data analysis and validation.

Conclusion

This compound remains an indispensable tool for the study of trypsin-like serine proteases. Its well-characterized, competitive, and reversible inhibitory mechanism makes it an ideal reference compound and a starting point for the design of more potent and selective inhibitors. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in academia and industry. The visualization of the coagulation cascade and a typical experimental workflow further aids in conceptualizing the broader context and practical application of studying this compound's inhibitory activity. As our understanding of the roles of serine proteases in disease deepens, the principles of inhibition exemplified by this compound will continue to be of paramount importance in the development of novel therapeutics.

References

- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Linear competitive inhibition of human tissue kallikrein by 4-aminothis compound and this compound and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel plasma kallikrein inhibitors of the this compound type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of factor X by factors IXa and VIII; a specific assay for factor IXa in the presence of thrombin-activated factor VIII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mutation of surface residues to promote crystallization of activated factor XI as a complex with this compound: an essential step for the iterative structure-based design of factor XI inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mutation of Surface Residues to Promote Crystallization of Activated Factor XI as a Complex with this compound: an Essential Step for the Iterative Structure-Based Design of Factor XI Inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 9. Activation of factor XI by products of prothrombin activation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Benzamidine in Protein Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of benzamidine, a competitive reversible inhibitor of serine proteases, for preventing proteolytic degradation during protein purification. Adherence to these protocols will help ensure the isolation of intact, full-length target proteins, thereby increasing yield and preserving functionality.

Introduction to this compound as a Protease Inhibitor

During protein extraction from native sources or recombinant expression systems, the rupture of cell membranes releases a host of endogenous proteases. Serine proteases, a major class of these enzymes, can rapidly degrade the target protein, leading to lower yields, loss of biological activity, and difficulties in downstream applications. This compound is a small molecule that acts as a competitive inhibitor of serine proteases such as trypsin, thrombin, and plasmin by binding to the active site of these enzymes.[1][2] Its reversible nature necessitates its presence throughout the purification workflow to ensure continuous protection of the target protein.[2]

Key Characteristics of this compound

| Property | Description |

| Mechanism of Action | Competitive, reversible inhibition of serine proteases.[2] |

| Target Proteases | Trypsin, thrombin, plasmin, and other trypsin-like serine proteases.[1][3] |

| Formulation | Commonly used as this compound hydrochloride, which is soluble in water. |

| Stability | Sensitive to oxidation; it is highly recommended to prepare solutions fresh before use.[1][4] Aqueous solutions should not be stored for more than one day.[5] Stock solutions in solvents like DMSO can be stored at -20°C for about a month or -80°C for up to six months.[3] |

Recommended Working Concentrations

The optimal concentration of this compound can vary depending on the cell type and the level of endogenous protease activity. The following table provides recommended starting concentrations. It is advisable to optimize the concentration for your specific application.

| Application | Recommended this compound Concentration | Citation |

| General Protease Inhibition | 1 mM | [1] |

| E. coli Lysis Buffer | 1 mM - 5 mM | [6][7] |

| Yeast Lysis Buffer | 0.5 - 4.0 mM | [1] |

| Mammalian Cell Lysis Buffer | 1 mM | [8] |

Inhibition Constants (Ki)

The inhibition constant (Ki) is a measure of the inhibitor's potency. A lower Ki value indicates a stronger inhibition.

| Protease | Ki Value (µM) | Citation |

| Tryptase | 20 | [3] |

| Trypsin | 21 | [3] |

| uPA (urokinase-type Plasminogen Activator) | 97 | [3] |

| Factor Xa | 110 | [3] |

| Thrombin | 320 | [3] |

| tPA (tissue Plasminogen Activator) | 750 | [3] |

Experimental Protocols

Preparation of a 1 M this compound Hydrochloride Stock Solution

Materials:

-

This compound hydrochloride (FW: 156.61 g/mol )

-

High-purity water (e.g., Milli-Q or equivalent)

-

Sterile conical tubes

-

0.22 µm syringe filter

Procedure:

-

Weigh out 1.566 g of this compound hydrochloride.

-

Dissolve the powder in 8 ml of high-purity water. Gentle warming may be required to fully dissolve the compound.[4]

-

Once dissolved, adjust the final volume to 10 ml with high-purity water.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. For long-term storage, -80°C is recommended.

Protocol for Protein Extraction from E. coli

Materials:

-

E. coli cell pellet

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

1 M this compound hydrochloride stock solution

-

Lysozyme

-

DNase I

-

Other protease inhibitors (optional, e.g., PMSF)

Procedure:

-

Thaw the E. coli cell pellet on ice.

-

Resuspend the pellet in ice-cold Lysis Buffer. A common ratio is 5 ml of buffer per gram of wet cell pellet.

-

Add lysozyme to a final concentration of 1 mg/ml and DNase I to a final concentration of 0.05 mg/ml.

-

Crucially, add this compound hydrochloride to the lysis buffer to a final concentration of 1-5 mM from your 1 M stock solution. [6][7] If using other protease inhibitors, add them at this stage as well.

-

Incubate the suspension on ice for 30 minutes with occasional gentle mixing.

-

Lyse the cells by sonication on ice. Use short bursts (e.g., 15 seconds on, 30 seconds off) to prevent overheating.

-

Clarify the lysate by centrifugation at high speed (e.g., 17,000 x g) for 30 minutes at 4°C.

-

Carefully collect the supernatant containing the soluble protein fraction for subsequent purification steps. Remember to keep all subsequent buffers supplemented with this compound.

Protocol for Protein Extraction from Mammalian Cells

Materials:

-

Mammalian cell pellet

-

Lysis Buffer (e.g., RIPA buffer or a Tris-based buffer with non-ionic detergents)

-

1 M this compound hydrochloride stock solution

-

Protease inhibitor cocktail (optional)

Procedure:

-

Wash the cell pellet with ice-cold PBS and centrifuge to collect the cells.

-

Resuspend the cell pellet in ice-cold Lysis Buffer. A typical volume is 1 ml of buffer per 10^7 cells.

-

Immediately before use, add this compound hydrochloride to the lysis buffer to a final concentration of 1 mM from your 1 M stock solution. If using a protease inhibitor cocktail, add it at this time.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.[9]

-

Transfer the supernatant to a new tube for further analysis or purification. Ensure all buffers used in subsequent steps contain 1 mM this compound.

Visualizations

Caption: Mechanism of competitive inhibition by this compound.

Caption: Protein purification workflow incorporating this compound.

Concluding Remarks

This compound is an effective and widely used serine protease inhibitor that plays a crucial role in preserving the integrity of target proteins during purification. By understanding its mechanism of action and employing the appropriate concentrations and handling procedures outlined in these notes, researchers can significantly improve the quality and yield of their purified proteins. For proteins that are particularly sensitive to degradation, the inclusion of this compound in a broader protease inhibitor cocktail is recommended to inhibit other classes of proteases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ベンズアミジン 塩酸塩 水和物 | Sigma-Aldrich [sigmaaldrich.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for cell lysis – BBS OER Lab Manual [ecampusontario.pressbooks.pub]

- 8. Lysis of Mammalian and Sf9 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

Preparation of Benzamidine Stock Solution for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamidine is a competitive, reversible inhibitor of serine proteases, a class of enzymes crucial in various physiological and pathological processes. Its hydrochloride salt is commonly used in laboratory settings to prevent proteolytic degradation of proteins of interest during extraction and purification procedures. This document provides detailed application notes and protocols for the preparation of this compound stock solutions, ensuring accurate and effective use in research and drug development.

Compound Data Summary

Accurate preparation of a stock solution begins with a thorough understanding of the compound's properties. The following table summarizes key quantitative data for this compound hydrochloride.